molecular formula C12H13N5O6S2 B12054112 Thifensulfuron-methyl (Methoxycarbonyl-d3)

Thifensulfuron-methyl (Methoxycarbonyl-d3)

Cat. No.: B12054112
M. Wt: 390.4 g/mol
InChI Key: AHTPATJNIAFOLR-BMSJAHLVSA-N
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Description

Thifensulfuron-methyl (Methoxycarbonyl-d3) is an isotope-labeled analog of the sulfonyl urea herbicide thifensulfuron-methyl. In this compound, all the methoxycarbonyl protons are replaced by deuterium . It is primarily used as an analytical standard in various scientific applications .

Preparation Methods

The synthesis of Thifensulfuron-methyl (Methoxycarbonyl-d3) involves the incorporation of deuterium into the methoxycarbonyl group of thifensulfuron-methyl. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Thifensulfuron-methyl (Methoxycarbonyl-d3) undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Thifensulfuron-methyl (Methoxycarbonyl-d3) has several scientific research applications, including:

Mechanism of Action

Thifensulfuron-methyl (Methoxycarbonyl-d3) exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the synthesis of branched-chain amino acids in plants. The inhibition of ALS leads to the accumulation of toxic intermediates, ultimately causing the death of the plant . The molecular targets and pathways involved in this mechanism are specific to the ALS enzyme and its role in amino acid synthesis.

Comparison with Similar Compounds

Thifensulfuron-methyl (Methoxycarbonyl-d3) is unique due to its deuterium-labeled methoxycarbonyl group. Similar compounds include:

These compounds share similar applications in analytical chemistry and agricultural research but differ in their specific chemical structures and target enzymes.

Properties

Molecular Formula

C12H13N5O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

trideuteriomethyl 3-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylate

InChI

InChI=1S/C12H13N5O6S2/c1-6-13-10(16-12(14-6)23-3)15-11(19)17-25(20,21)7-4-5-24-8(7)9(18)22-2/h4-5H,1-3H3,(H2,13,14,15,16,17,19)/i2D3

InChI Key

AHTPATJNIAFOLR-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)C1=C(C=CS1)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)C)OC

Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=C(SC=C2)C(=O)OC

Origin of Product

United States

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